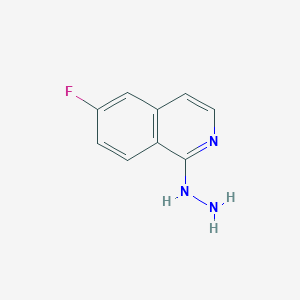
6-Fluoro-1-hydrazinylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-hydrazinylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C9H8FN3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-hydrazinylisoquinoline typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a hydrogen atom on the isoquinoline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline derivatives. The process includes fluorination, followed by hydrazinylation using hydrazine hydrate under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-hydrazinylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active isoquinolines.
Medicine: Explored for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
6-Fluoroquinoline: Another fluorinated quinoline with similar antibacterial properties.
1-Hydrazinylisoquinoline: Lacks the fluorine atom but shares the hydrazinyl group.
6-Fluoro-2-cyanoquinoline: Contains both fluorine and cyano groups, offering different reactivity and applications.
Uniqueness: 6-Fluoro-1-hydrazinylisoquinoline is unique due to the presence of both fluorine and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8FN3 |
|---|---|
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
(6-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-7-1-2-8-6(5-7)3-4-12-9(8)13-11/h1-5H,11H2,(H,12,13) |
InChI-Schlüssel |
PEMCYLZNTCJZQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2NN)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


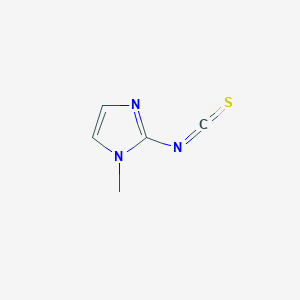
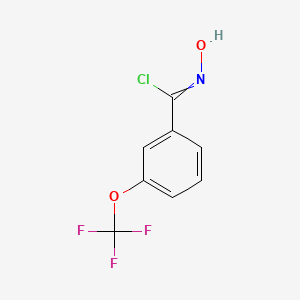

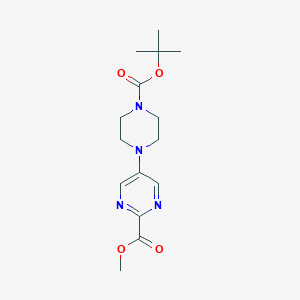
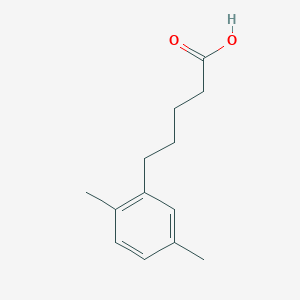
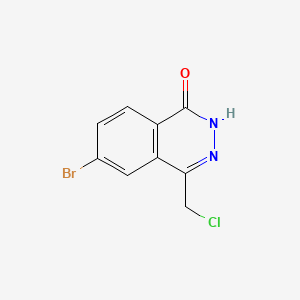
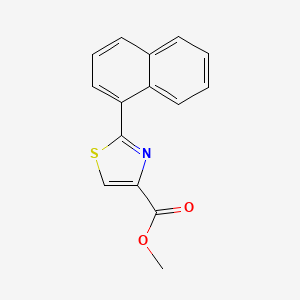
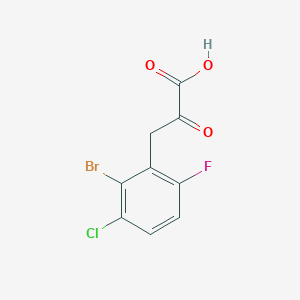
![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)
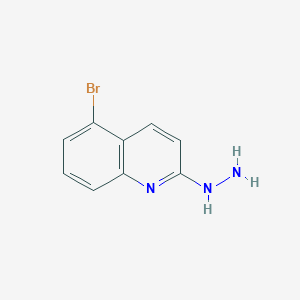
![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)
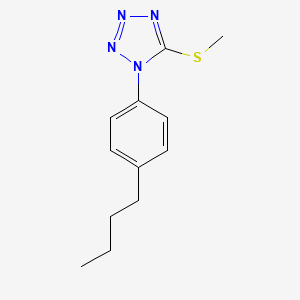
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
